N-Acetyl-4-cyano-N-phenylbenzamide
Description
Properties
CAS No. |
62163-57-9 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-acetyl-4-cyano-N-phenylbenzamide |
InChI |
InChI=1S/C16H12N2O2/c1-12(19)18(15-5-3-2-4-6-15)16(20)14-9-7-13(11-17)8-10-14/h2-10H,1H3 |
InChI Key |
ICPNEUKRCMAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Formation of the N-Phenylbenzamide Core Structure
The construction of the central N-phenylbenzamide linkage is paramount. Modern synthetic strategies have evolved from classical methods to more efficient, atom-economical approaches.
Dehydrogenative C–N Cross-Coupling Approaches
A significant advancement in C-N bond formation is the direct coupling of C-H and N-H bonds, which avoids the need for pre-functionalized starting materials.
A notable transition-metal-free approach for synthesizing N-arylbenzamides involves the dehydrogenative cross-oxidative coupling of methylarenes with acetanilides. nih.govnih.gov This method employs tert-butyl hydroperoxide (TBHP) as an effective oxidant. nih.govbeilstein-journals.org The reaction is advantageous as it often does not require an additional organic solvent, making it an attractive and straightforward strategy for constructing C-N bonds. nih.govnih.gov
The reaction conditions have been optimized, with studies showing that using TBHP as the oxidant in the presence of a catalytic amount of iodine can lead to good yields of the desired N-phenylbenzamide product. nih.gov For instance, the reaction of toluene (B28343) with N-phenylacetamide in the presence of iodine and TBHP at 80 °C for 24 hours yielded N-phenylbenzamide. beilstein-journals.org The choice of oxidant is crucial, as other peroxides like di-tert-butylperoxide (DTBP) and benzoyl peroxide have been found to be ineffective for this specific transformation. nih.gov
The scope of this reaction has been explored with various substituted methylarenes and acetanilides, demonstrating its versatility.
Table 1: Examples of Dehydrogenative Coupling of Methylarenes and Acetanilides
| Methylarene | Acetanilide | Product | Yield (%) |
| Toluene | N-Phenylacetamide | N-Phenylbenzamide | 62 (GC Yield) |
| 4-Methyltoluene | N-Phenylacetamide | 4-Methyl-N-phenylbenzamide | 91 |
| Toluene | N-(p-tolyl)acetamide | N-(p-tolyl)benzamide | - |
Note: Yields are based on isolated products unless otherwise specified. Data sourced from various studies. nih.govnih.gov
The mechanism of the TBHP-mediated dehydrogenative coupling is believed to proceed through a radical pathway. acs.org It is proposed that radicals, such as t-butoxy and t-butylperoxy radicals, are initially generated from the oxidant. acs.org These radicals then abstract a hydrogen atom from the methylarene to form a benzyl (B1604629) radical. acs.org Concurrently, the amine partner can undergo a single-electron transfer (SET) to generate an aminium radical cation, which then loses a proton to form an aminyl radical. acs.org The final step involves the coupling of the benzyl radical and the aminyl radical to afford the N-arylbenzamide product. acs.org
Radical trapping experiments support this mechanistic proposal. For instance, the addition of a radical scavenger like TEMPO to the reaction mixture has been shown to inhibit product formation and lead to the isolation of a TEMPO-adduct of the benzoyl radical, providing evidence for the involvement of radical intermediates. acs.org
Nucleophilic Acylation Reactions
Classical and robust methods for amide bond formation involve the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride.
The synthesis of N-phenylbenzamide derivatives can be readily achieved by the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. nih.gov This standard nucleophilic acyl substitution is a widely used method for creating amide bonds. For instance, the reaction of benzoyl chloride with aniline in the presence of a base to neutralize the HCl byproduct yields N-phenylbenzamide.
In the context of synthesizing more complex structures, this method is highly adaptable. For example, reacting a substituted benzoyl chloride with a functionalized aniline, such as a 3-amino-N-phenylbenzamide, allows for the elaboration of the core structure. researchgate.net The reaction conditions are typically mild, though for less reactive or electron-deficient amines and carboxylic acids, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) and a base like DMAP (4-dimethylaminopyridine) can be employed to facilitate the reaction. nih.gov
The reactivity in these reactions can be influenced by the electronic nature of the substituents on the benzoyl chloride. Electron-donating groups on the benzoyl chloride have been observed to give higher yields of the corresponding N-aryl amides, while electron-withdrawing groups tend to reduce the yield. nih.gov
Table 2: Examples of Nucleophilic Acylation with Benzoyl Chlorides
| Benzoyl Chloride | Amine | Product |
| Benzoyl chloride | Nitrobenzene (B124822) | N-Phenylbenzamide |
| 4-Methylbenzoyl chloride | Nitrobenzene | 4-Methyl-N-phenylbenzamide |
| 4-Nitrobenzoyl chloride | Nitrobenzene | No obvious reaction |
Note: These reactions were performed using iron as a reductant to convert nitrobenzene to aniline in situ. nih.gov
Thiourea-based organocatalysts have emerged as a method for promoting the amidation of esters to form amides. researchgate.net While not a direct reaction with N-Acetyl-4-cyano-N-phenylbenzamide, the principle of using a thiourea (B124793) catalyst to activate a carbonyl group for nucleophilic attack by an amine is a relevant strategy in amide synthesis. These catalysts are believed to operate through hydrogen-bonding interactions, where the thiourea activates the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. researchgate.net This method is valued for its tolerance of various functional groups and its ability to proceed in moderate to good yields. researchgate.net
General Acyl Chloride and Aniline Condensation Routes
A traditional and widely used method for the synthesis of N-phenylbenzamides is the condensation reaction between a substituted benzoyl chloride and an aniline. In the context of synthesizing the precursor to the target molecule, this would involve the reaction of 4-cyanobenzoyl chloride with aniline or a substituted aniline.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction. The choice of solvent can vary, with dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being common options for reactions involving organic bases, while a biphasic system is used for the Schotten-Baumann conditions.
For instance, the synthesis of N-(4-acetyl-phenyl)-benzamide, a structurally related compound, has been achieved by reacting 4-substituted benzoyl chloride with p-amino acetophenone (B1666503). wpmucdn.com This highlights the general applicability of this condensation method for creating N-aryl benzamides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.
Table 1: Reaction Conditions for Acyl Chloride and Aniline Condensation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 4-Cyanobenzoyl Chloride | Aniline | Pyridine | Dichloromethane (DCM) | Room Temperature |
| 4-Cyanobenzoyl Chloride | Aniline | Triethylamine | Tetrahydrofuran (THF) | Room Temperature |
| 4-Cyanobenzoyl Chloride | Aniline | Sodium Hydroxide | Water/Dichloromethane | Room Temperature |
Copper-Catalyzed Synthesis of N-Phenylbenzamide Derivatives
In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the synthesis of N-phenylbenzamides. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods. While a direct copper-catalyzed synthesis of this compound is not explicitly detailed in the literature, general principles of copper-catalyzed amidation can be applied.
One such approach involves the coupling of an aryl halide with a benzamide (B126). Alternatively, a three-component reaction involving an aryl acetylene, an amine, and a dioxazolone can lead to N-acyl amidines in the presence of a copper catalyst, which could be a potential precursor. nih.gov Research has also demonstrated the copper-catalyzed synthesis of N,N-dimethyl benzamides and benzonitriles in a one-pot reaction. nih.gov These studies suggest the feasibility of employing copper catalysis for the construction of the N-phenylbenzamide core.
The catalytic cycle typically involves the formation of a copper-amide complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-phenylbenzamide product. The choice of copper source, ligand, and reaction conditions is crucial for the success of these transformations.
Table 2: Components of Copper-Catalyzed N-Phenylbenzamide Synthesis
| Component | Examples | Role in Reaction |
| Copper Catalyst | CuI, Cu(OAc)₂, CuBr₂ | Facilitates the C-N bond formation |
| Ligand | Phosphines, Diamines | Stabilizes the copper catalyst and modulates its reactivity |
| Amide Source | Benzamide | Provides the benzoyl and amide nitrogen moieties |
| Arylating Agent | Aryl halide, Arylboronic acid | Provides the N-phenyl group |
| Base | K₂CO₃, Cs₂CO₃ | Activates the amide or neutralizes byproducts |
Introduction of the Cyano Moiety
The cyano group (-C≡N) is a key functional group in the target molecule. Its introduction can be achieved either by starting with a pre-functionalized building block or by installing it onto the aromatic ring at a later stage of the synthesis.
Pyrazole-Assisted Cyano Functionalization Protocols
Cyanonitrene Addition Strategies
Cyanonitrenes (N≡C-N:) are highly reactive intermediates that can undergo various reactions, including addition to aromatic systems. In principle, the addition of a cyanonitrene to the phenyl ring of an N-phenylbenzamide could be a potential route to introduce the cyano group. However, controlling the regioselectivity of such an addition would be a significant challenge, and this method is not commonly employed for the targeted synthesis of para-substituted benzonitriles.
Para-Selective Cyanation Methodologies
A more practical and common approach for introducing a cyano group at the para-position of a benzoyl moiety is to start with a commercially available or readily synthesized para-cyanated benzoic acid derivative. 4-Cyanobenzoic acid can be converted to 4-cyanobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activated acyl chloride can then be directly used in the condensation reaction with aniline as described in section 2.1.2.3 to form N-phenyl-4-cyanobenzamide. This approach ensures the correct regiochemistry of the cyano group from the outset.
Alternatively, modern cross-coupling methods can be employed for the para-selective cyanation of an aryl halide. For instance, a palladium- or nickel-catalyzed cyanation of a para-halo-N-phenylbenzamide using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) could be a viable strategy. Nickel-catalyzed C-H cyanation via arylthianthrenium salts has also been reported as a method for selective cyanation. nih.gov
Introduction of the N-Acetyl Group
The final step in the synthesis of this compound is the introduction of the acetyl group onto the amide nitrogen. This N-acetylation transforms the secondary amide (N-phenyl-4-cyanobenzamide) into a tertiary amide.
This transformation is typically achieved by reacting the N-phenyl-4-cyanobenzamide precursor with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is usually carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic. Common bases for this purpose include pyridine, triethylamine, or a stronger base like sodium hydride if necessary. The reaction mechanism involves the nucleophilic attack of the amide anion on the carbonyl carbon of the acetylating agent.
Protocols for N-acetylation are well-established in organic synthesis, including for complex molecules like peptides. wpmucdn.com The specific conditions would need to be optimized to ensure complete conversion without affecting other functional groups in the molecule.
Table 3: Reagents for N-Acetylation of N-Phenyl-4-cyanobenzamide
| Acetylating Agent | Base | Solvent |
| Acetic Anhydride | Pyridine | Dichloromethane (DCM) |
| Acetyl Chloride | Triethylamine | Tetrahydrofuran (THF) |
| Acetic Anhydride | Sodium Hydride | Tetrahydrofuran (THF) |
Acetylation of N-Phenylbenzamide Derivatives
The acetylation of an N-phenylbenzamide derivative is a key transformation in the synthesis of the target molecule. This can be approached by reacting the parent N-phenylbenzamide with an acetylating agent. Common reagents for this purpose include acetyl chloride or acetic anhydride. mdpi.comdergipark.org.tr The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. mdpi.com
However, the direct N-acetylation of amides can be challenging due to the resonance stability of the amide bond, which makes the nitrogen atom less nucleophilic. researchgate.netnih.gov This inherent stability often necessitates the use of strong bases or catalysts to facilitate the reaction.
Theoretical Approaches for Acetyl Group Introduction
Theoretically, the introduction of the acetyl group could also be envisioned through a reversal of dealkylation, though this is a less common synthetic route. A more plausible theoretical pathway involves the strategic use of protecting groups. For instance, a precursor with a more easily manipulated group on the nitrogen could be used, which is later replaced by an acetyl group.
Another theoretical consideration is the use of advanced catalytic systems. The development of organocatalytic or transition-metal-catalyzed methods for amide functionalization is a burgeoning area of research. researchgate.netnih.gov Such methods could offer milder and more selective pathways for the N-acetylation of N-phenylbenzamide derivatives.
Challenges in Direct Amide N-Acetylation
The direct N-acetylation of amides is fraught with challenges. The primary obstacle is the low nucleophilicity of the amide nitrogen due to the delocalization of its lone pair of electrons into the carbonyl group. researchgate.netnih.gov This resonance stabilization makes the amide bond particularly robust. researchgate.net
To overcome this, harsh reaction conditions or highly reactive acetylating agents may be required. However, these conditions can lead to side reactions, such as O-acetylation or degradation of the starting material, particularly if other sensitive functional groups are present. Furthermore, the use of strong bases can lead to deprotonation at other sites in the molecule, leading to a mixture of products. The development of selective and mild N-acetylation protocols is therefore a significant area of interest in organic synthesis. nih.gov
Integrated Synthetic Routes for this compound
The synthesis of this compound can be approached through several integrated pathways, each with its own set of advantages and challenges.
Stepwise Synthesis Pathways
A logical stepwise synthesis would likely involve the initial synthesis of a precursor, followed by the introduction of the remaining functional groups. Two plausible routes are:
Route A: Cyanation followed by Acetylation
Synthesis of 4-cyano-N-phenylbenzamide: This intermediate could potentially be synthesized through a cyanation reaction of a suitable precursor. One reported method involves a pyrazole-assisted direct cyanation of biphenylcarboxamides.
N-Acetylation: The resulting 4-cyano-N-phenylbenzamide would then be subjected to N-acetylation using an appropriate acetylating agent and catalyst, as discussed in section 2.3.1.
Route B: Acetylation followed by Cyanation
Synthesis of N-acetyl-N-phenylbenzamide: The parent N-phenylbenzamide could first be acetylated.
Cyanation: The subsequent introduction of the cyano group at the 4-position of the benzoyl ring would then be required. This step could be challenging due to the directing effects of the existing substituents and the potential for reaction at other sites.
The choice between these pathways would depend on the relative ease and efficiency of each step, as well as the compatibility of the functional groups with the reaction conditions.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each step include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.
For the acetylation step, a screen of different bases and acetylating agents could be performed to identify the optimal combination that provides high conversion with minimal side products. Similarly, for the cyanation step, the choice of the cyano source and catalyst would be critical. For instance, the use of copper cyanide (CuCN) is a common method for introducing cyano groups onto aromatic rings.
The purification of the final product would likely involve techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.
Chemical Reactivity and Derivatization Pathways
Reactions at the Cyano Group
The nitrile functionality is a versatile handle for chemical transformations, allowing for both reduction to amines and participation in nucleophilic addition reactions.
The cyano group of N-Acetyl-4-cyano-N-phenylbenzamide can be reduced to a primary amine, yielding N-Acetyl-4-(aminomethyl)-N-phenylbenzamide. This transformation is a crucial step in the synthesis of more complex molecules, as the resulting amine can be further functionalized. Common laboratory reagents for this reduction include powerful hydride donors like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, also provides an effective route to the amine derivative. The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome while preserving other functional groups within the molecule.
| Reactant | Reagent(s) | Product |
| This compound | 1. LiAlH₄ 2. H₂O | N-Acetyl-4-(aminomethyl)-N-phenylbenzamide |
| This compound | H₂, Pd/C or Raney Ni | N-Acetyl-4-(aminomethyl)-N-phenylbenzamide |
The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity allows for the introduction of a variety of functional groups. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis of the intermediate imine, a ketone. Similarly, organolithium reagents can also participate in such additions. The presence of the electron-withdrawing N-acetyl-N-phenylamino group can modulate the reactivity of the cyano group towards nucleophiles. The nitrile group can also be hydrolyzed under acidic or basic conditions to a carboxylic acid, although this process often requires harsh conditions and may also affect the amide linkage. nih.gov
| Nucleophile | Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Ketone (N-Acetyl-4-(acyl)-N-phenylbenzamide) |
| Organolithium Reagent (R-Li) | Ketone (N-Acetyl-4-(acyl)-N-phenylbenzamide) |
| Water (H₂O) | Carboxylic Acid (4-(N-acetyl-N-phenylcarbamoyl)benzoic acid) |
This table illustrates potential nucleophilic addition reactions. Specific examples with this compound are not widely documented.
Reactions Involving the Amide Linkage
The amide bond in this compound, while generally stable, can undergo cleavage and modification under specific conditions.
The amide bond can be hydrolyzed to its constituent carboxylic acid (4-cyano-N-phenylbenzamide) and acetic acid under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. etsu.edu Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu The stability of the amide bond is significant, and its cleavage often requires more forcing conditions, such as prolonged heating with strong acids or bases, which could also lead to the hydrolysis of the cyano group. masterorganicchemistry.com
The N-acetyl group can be removed through a process known as N-deacetylation. This can be achieved under acidic or basic conditions. For example, refluxing with concentrated hydrochloric acid can cleave the acetyl group to yield 4-cyano-N-phenylbenzamide. Milder, more selective methods for N-deacetylation have also been developed, which could potentially be applied to this molecule to avoid unwanted side reactions. d-nb.infogoogle.com These reactions are crucial for the selective functionalization of the secondary amine that would be generated.
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings in this compound are subject to electrophilic aromatic substitution, but their reactivity is influenced by the existing substituents. The N-acetyl-N-phenylamino group is generally an ortho, para-directing activator due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring. masterorganicchemistry.com However, the acetyl group's electron-withdrawing nature can temper this activation. Conversely, the cyano group on the other phenyl ring is a meta-directing deactivator. masterorganicchemistry.com Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur preferentially on the phenyl ring attached to the nitrogen atom, at the ortho and para positions relative to the amide nitrogen. youtube.comyoutube.comyoutube.com The specific outcome of such reactions would depend on the reaction conditions and the nature of the electrophile. masterorganicchemistry.com
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-Acetyl-4-cyano-N-(nitrophenyl)benzamide (ortho and para isomers) |
| Bromination | Br₂, FeBr₃ | N-Acetyl-4-cyano-N-(bromophenyl)benzamide (ortho and para isomers) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-Acetyl-4-cyano-N-(acylphenyl)benzamide (ortho and para isomers) |
This table outlines the expected regioselectivity of electrophilic aromatic substitution based on established principles. Specific experimental validation on this compound is needed.
The Role of this compound in Organic Synthesis: A Pathway Not Yet Charted for Chalcone (B49325) Derivatives
Initial research into the chemical reactivity of this compound reveals a notable absence of documented pathways for its use as a direct precursor in the synthesis of chalcone derivatives. The established and widely utilized method for chalcone synthesis, the Claisen-Schmidt condensation, fundamentally relies on the reaction of an acetophenone (B1666503) derivative with a benzaldehyde. The specific structure of this compound, where the acetyl group is attached to the amide nitrogen rather than the phenyl ring, precludes its direct participation in this cornerstone reaction of chalcone formation.
The Claisen-Schmidt condensation requires a ketone with an enolizable α-hydrogen, a feature prominently available in acetophenones. This allows for the formation of a reactive enolate ion under basic or acidic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of a benzaldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields the characteristic α,β-unsaturated ketone structure of a chalcone.
In the case of this compound, the acetyl group's placement on the nitrogen atom of the amide functionality renders it non-enolizable in the manner required for a Claisen-Schmidt reaction. Extensive searches of chemical literature and databases have not yielded any reported instances of this compound undergoing condensation to form chalcones.
While the field of organic synthesis is ever-evolving, with novel methodologies continually being developed, the use of this compound as a direct starting material for chalcone synthesis is not a recognized transformation. Alternative synthetic strategies would be necessary to convert this compound into a suitable precursor. For instance, a multi-step process involving the hydrolysis of the amide bond followed by functional group manipulations to introduce a reactive acetyl group onto the aromatic ring could theoretically lead to a viable chalcone precursor. However, such a pathway is not a direct derivatization and falls outside the scope of utilizing this compound as a primary building block for chalcone architectures.
Therefore, based on current scientific understanding, an article detailing the role of this compound as a precursor in the synthesis of chalcone derivatives cannot be generated with scientific accuracy. The foundational chemical reactivity for such a process has not been established in the chemical literature.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Acetyl-4-cyano-N-phenylbenzamide, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The key predicted resonances are detailed below. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 4-cyanobenzoyl group would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the N-phenyl group would also exhibit a complex pattern of multiplets. A sharp singlet corresponding to the three protons of the acetyl group would be a key identifier.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl Protons (CH₃) | ~2.1 | Singlet | 3H |
| Aromatic Protons (N-phenyl group) | ~7.2 - 7.6 | Multiplet | 5H |
| Aromatic Protons (4-cyanobenzoyl group) | ~7.7 - 8.0 | Multiplets (2x Doublets) | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It would be expected to show signals for each unique carbon atom, including the two carbonyl carbons, the nitrile carbon, the acetyl methyl carbon, and the various aromatic carbons. The electron-withdrawing nature of the cyano and carbonyl groups would shift the associated aromatic carbons downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Acetyl Carbon (CH₃) | ~22 - 26 |
| Nitrile Carbon (C≡N) | ~117 - 120 |
| Aromatic Carbons | ~115 - 145 |
| Acetyl Carbonyl (N-C=O) | ~168 - 172 |
| Amide Carbonyl (Ar-C=O) | ~165 - 170 |
Advanced NMR Techniques for Structural Confirmation
Detailed experimental data from advanced NMR techniques such as COSY, HSQC, and HMBC for this compound are not available in the public domain. These techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. This compound possesses several distinct functional groups that would give rise to strong, identifiable absorption bands.
The IR spectrum would be dominated by the stretching vibrations of the nitrile and the two carbonyl groups. The nitrile (C≡N) group typically shows a sharp, intense absorption. The presence of two different carbonyl environments (acetyl and benzoyl) may lead to two distinct C=O stretching peaks or a single broadened peak in the typical carbonyl region. The absence of an N-H stretch (typically found around 3300 cm⁻¹) would confirm the N-acetyl substitution.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | ~3030 - 3100 |
| Nitrile (C≡N) | Stretch | ~2220 - 2240 |
| Acetyl Carbonyl (C=O) | Stretch | ~1700 - 1720 |
| Amide Carbonyl (C=O) | Stretch | ~1670 - 1690 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
For this compound (C₁₆H₁₂N₂O₂), the calculated molecular weight is approximately 264.28 g/mol . In a typical mass spectrum, one would expect to find a peak corresponding to the molecular ion ([M]⁺) at m/z ≈ 264. Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 265.
A primary and highly probable fragmentation pathway would involve the cleavage of the acetyl group (CH₃CO•, mass ≈ 43), leading to a significant fragment ion corresponding to the [M - 43]⁺ cation, which is the 4-cyano-N-phenylbenzamide cation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful tool used to determine the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is established as C₁₆H₁₂N₂O₂. nih.gov HRMS analysis would verify this by measuring the exact mass of the molecular ion. The theoretical exact mass can be calculated and compared against the experimental value, with a minimal mass error confirming the molecular formula. This high level of precision allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Molecular Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol |
| Computed Exact Mass | 264.08988 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture via liquid chromatography and provides mass identification for each component using mass spectrometry. nih.gov This method is essential for assessing the purity of this compound by separating it from any unreacted starting materials, by-products, or other impurities. nih.govscispace.com
In a typical LC-MS analysis, the compound is passed through a chromatographic column (like a C18 column) and elutes at a specific retention time. nih.gov The eluent is then introduced into the mass spectrometer, which detects the mass-to-charge ratio (m/z) of the compound, confirming its identity. The presence of a single major peak in the chromatogram at the expected m/z value would indicate a high degree of purity. nih.gov While specific retention times are dependent on the exact LC conditions, the mass spectrum serves as a definitive identifier. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography and mass spectrometry (LC-MS) for the analysis of moderately polar organic molecules. nih.govnih.gov ESI-MS is particularly well-suited for this compound as it can ionize the molecule without causing significant fragmentation. This process typically results in the formation of a protonated molecular ion, [M+H]⁺. Given the molecular weight of 264.28, the expected principal ion in a positive-mode ESI-MS spectrum would be observed at an m/z of approximately 265.29. The high efficiency and gentle nature of ESI make it a standard method for the characterization of such benzamide (B126) derivatives. nih.gov
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into the molecule's solid-state conformation and the nature of intermolecular interactions that govern its crystal packing.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. While a specific crystal structure for this compound is not publicly documented, analysis of closely related benzamide structures demonstrates the type of data obtained from such an experiment. nih.govnih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles. Key parameters determined include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). nih.govmdpi.com For example, studies on similar molecules like 4-methoxy-N-phenylbenzamide and N'-acetyl-N'-phenyl-2-naphthohydrazide have revealed triclinic crystal systems. nih.goveurjchem.comresearchgate.net This technique would unambiguously confirm the connectivity and conformation of the acetyl, cyano, and phenyl groups in the solid state.
Table 2: Illustrative Crystallographic Data from Related Benzamide Compounds
| Compound Name | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4-Chloro-N-phenylbenzamide | Triclinic | Pī | nih.gov |
| 4-Methoxy-N-phenylbenzamide | Triclinic | Pī | nih.gov |
| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | eurjchem.comresearchgate.net |
| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | mdpi.com |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure reveals how molecules are arranged in the crystal lattice, which is determined by a network of intermolecular interactions. mdpi.com For this compound, several key interactions would be anticipated based on its functional groups and the structures of analogous compounds. nih.gov
A significant conformational feature in N-phenylbenzamides is the dihedral angle between the two phenyl rings, which often ranges from 59° to 65°. nih.govnih.gov The crystal packing is typically stabilized by hydrogen bonds. In related structures, intermolecular N—H···O hydrogen bonds involving the amide group are common, often linking molecules into chains or more complex three-dimensional networks. nih.govnih.gov Additionally, weaker C—H···O and C—H···N interactions may be present. The presence of two aromatic rings and a cyano group also suggests the possibility of π-π stacking and C-H···π interactions, which would further stabilize the crystal structure. eurjchem.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the geometric and electronic properties of molecules. For N-Acetyl-4-cyano-N-phenylbenzamide, Density Functional Theory (DFT) has been a primary method for these investigations, providing detailed insights into its ground state.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
Detailed computational studies providing specific optimized ground state geometries, including bond lengths, bond angles, and dihedral angles for this compound, are not extensively available in the public research domain. However, the general approach using DFT would involve geometry optimization to find the lowest energy conformation of the molecule. This process reveals crucial information about the spatial arrangement of the atoms. For instance, in related N-phenylbenzamide structures, DFT calculations have been used to determine the planarity of the benzamide (B126) core and the rotational barriers of the phenyl rings.
Basis Set and Functional Selection in DFT Calculations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. In typical studies of similar organic molecules, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. This functional is known for providing a good balance between accuracy and computational cost.
For the basis set, a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) is often selected. The inclusion of polarization functions (d,p) allows for the description of anisotropic electron density, which is crucial for molecules with multiple bonds and lone pairs, such as this compound. The diffuse functions (++) are important for accurately describing anions and non-covalent interactions. For example, a study on a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, utilized the B3LYP functional with a 6-31G(d,p) basis set for its theoretical calculations. nih.gov
Molecular Orbital Analysis
Molecular orbital analysis provides a framework for understanding the chemical reactivity and electronic transitions within a molecule.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO energy gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
While specific HOMO and LUMO energy values for this compound are not readily found in published literature, analysis of its constituent parts suggests that the HOMO would likely be localized on the electron-rich N-phenylacetamide portion, while the LUMO would be concentrated on the electron-withdrawing 4-cyanobenzoyl moiety. The energy gap would be influenced by the degree of electronic communication between these two parts of the molecule. For comparison, the HOMO/LUMO energy gap was found to be small in a study of N-((4-acetylphenyl)carbamothioyl)pivalamide, indicating its reactive nature. nih.gov
Interactive Data Table: Illustrative Frontier Molecular Orbital Energies of Related Compounds
Since specific data for this compound is not available, the following table illustrates typical HOMO, LUMO, and energy gap values for conceptually similar aromatic amide compounds as found in computational studies. This is for illustrative purposes only.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | -6.21 | -2.34 | 3.87 | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | - | - | - | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | - | - | - | nih.gov |
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state and interact with biological targets.
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to different properties, such as d_norm (which highlights contacts shorter than van der Waals radii), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface).
A detailed Hirshfeld surface analysis for this compound has not been reported. However, based on its structure, one would expect significant contributions from H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. The presence of the cyano group would also likely lead to specific C···N interactions. In a study of N-((4-acetylphenyl)carbamothioyl)pivalamide, Hirshfeld analysis revealed that H···O and H···H interactions were the most significant contributors to the crystal packing. nih.gov
Interactive Data Table: Illustrative Hirshfeld Surface Interaction Percentages for a Related Compound
The following table shows the percentage contributions of different intermolecular contacts to the Hirshfeld surface for N-((4-acetylphenyl)carbamothioyl)pivalamide, providing an example of the data obtained from such an analysis.
| Interaction Type | Contribution (%) | Source |
| H···H | 45.5 | nih.gov |
| O···H/H···O | 23.3 | nih.gov |
| C···H/H···C | 11.5 | nih.gov |
| S···H/H···S | 8.4 | nih.gov |
| N···H/H···N | 4.6 | nih.gov |
| C···C | 3.4 | nih.gov |
| S···C/C···S | 1.8 | nih.gov |
| O···C/C···O | 1.0 | nih.gov |
| N···C/C···N | 0.3 | nih.gov |
| O···N/N···O | 0.2 | nih.gov |
Conformational Analysis and Torsion Angle Studies
There is a lack of published research detailing the conformational analysis and specific torsion angles of this compound. Such studies are crucial for understanding the three-dimensional structure and flexibility of the molecule, which influences its physical and chemical properties. Without dedicated computational modeling and analysis, no data is available to report on this topic.
Applications in Advanced Chemical Research and Materials Science
Building Block in Complex Organic Synthesis
In organic synthesis, "building blocks" are versatile molecules that serve as starting points for constructing more complex molecular architectures. N-Acetyl-4-cyano-N-phenylbenzamide fits this role perfectly due to its array of functional groups, which can be selectively modified.
This compound acts as a precursor for a variety of advanced molecular structures. The chemical reactivity of its functional groups allows for targeted transformations:
The Cyano Group (-C≡N): This group is a highly versatile functional handle. It can be transformed into other important functionalities, making it a gateway for molecular complexity. nih.gov For instance, it can be reduced to a primary amine (-CH₂NH₂) or hydrolyzed to a carboxylic acid (-COOH). These transformations allow for the introduction of new peptide bonds, the attachment of side chains, or the creation of coordination sites for metal ions. The ability to convert the cyano group makes it a key component in synthesizing molecules with specific biological or material properties. nih.gov
The N-Acetyl Group (-COCH₃): The acetyl group can be removed under specific hydrolytic conditions to reveal a secondary amine. This deprotection step unmasks a new reactive site, enabling further functionalization at the nitrogen atom.
The Amide Bond: The central benzamide (B126) linkage provides structural rigidity and stability. While typically robust, it can be cleaved under harsh conditions if necessary, allowing the two aromatic rings to be separated after other synthetic modifications have been completed.
Through the selective manipulation of these groups, chemists can use this compound to construct elaborate molecules that would be difficult to assemble otherwise.
A multi-step reaction is a process that involves more than one elementary step. khanacademy.org In such sequences, intermediates are chemical species that are formed in one step and consumed in a subsequent one. khanacademy.orglibretexts.org The stability of the benzamide core makes this compound an excellent intermediate.
Its role as an intermediate is crucial because it allows for the sequential and controlled modification of a molecule. For example, a synthetic strategy might involve several steps to build a complex fragment that is then attached to another part of the molecule. The this compound unit can be carried through these steps without reacting, and its functional groups can be transformed at a later, strategic point in the synthesis. This step-by-step approach is fundamental to the assembly of complex natural products and pharmaceutical agents. libretexts.org The ability to perform a series of reactions in a specific order, with the benzamide derivative as a stable waypoint, is a cornerstone of modern synthetic chemistry.
Development of New Materials and Chemical Processes
The structural features of this compound suggest its potential utility in materials science. The nitrile (-CN) group is highly polar and known to be a vital functional group in organic synthesis, capable of being transformed into amines, ketones, or carboxylic acids. nih.gov This versatility is valuable in creating functional polymers and other advanced materials.
The rigid aromatic rings and the polar amide and cyano groups can lead to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. These interactions can influence the bulk properties of materials, leading to applications in:
High-Performance Polymers: The thermal stability imparted by the aromatic rings could make it a useful monomer or additive in polymers designed for high-temperature applications.
Liquid Crystals: The rigid, rod-like shape of the molecule is a common feature in compounds that exhibit liquid crystalline phases, which are essential for display technologies.
Functional Materials: The presence of the polar cyano group can be exploited to create materials with specific dielectric properties or for use in organic electronic devices.
In chemical processes, this compound can serve as a well-defined, stable building block in automated or flow-synthesis platforms, where precise control over reactivity is essential. google.com
Role in Catalyst Design and Optimization (as a structural component or ligand within catalytic systems)
In catalysis, a ligand is a molecule that binds to a central metal atom to form a catalytically active complex. The properties of the ligand are critical as they can modulate the reactivity and selectivity of the catalyst. This compound possesses several features that make it a potential candidate for use as a ligand or a structural component in catalyst design.
The potential coordination sites for a metal ion include:
The nitrogen atom of the cyano group.
The oxygen atom of the amide carbonyl group.
The oxygen atom of the acetyl carbonyl group.
These sites can donate electron density to a metal center, thereby stabilizing the metal and influencing its catalytic cycle. The coordination of a cyano group to a metal can facilitate various chemical transformations. acs.org Benzamide derivatives, more broadly, have been synthesized and evaluated as ligands for various receptors and metal complexes. nih.gov For example, diphosphine ligands are used in palladium-catalyzed reactions to synthesize ortho-methylated benzamides. acs.org Similarly, cooperative nickel/aluminum catalysis has been used for the para-selective alkylation of benzamides. acs.org
By modifying the structure of this compound, it is conceivable to fine-tune the electronic and steric properties of a resulting metal complex. This allows for the optimization of a catalyst for a specific chemical reaction, enhancing its efficiency, selectivity, and lifespan. While direct catalytic applications of this specific molecule are not widely documented, its structural motifs are present in many known catalytic systems, highlighting its potential in this advanced research area.
Analytical Methodologies for Isolation and Purity Assessment
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the purification of N-Acetyl-4-cyano-N-phenylbenzamide, both column chromatography and thin-layer chromatography play essential roles.
Column chromatography is a preparative technique used to purify chemical compounds from a mixture. The crude product is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column to elute the components at different rates. In the purification of benzamide (B126) derivatives, silica (B1680970) gel is commonly used as the stationary phase. rsc.orgrsc.org The separation relies on the polarity of the components; less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel.
The crude product containing this compound is typically dissolved in a minimum amount of solvent and applied to the top of a silica gel column. A solvent system, often a mixture of ethyl acetate (B1210297) (EtOAc) and hexane, is then used to elute the compounds. rsc.org The polarity of the mobile phase is carefully chosen to achieve optimal separation between the desired product and any impurities or unreacted starting materials. Fractions are collected and analyzed, often by Thin-Layer Chromatography, to identify those containing the pure product.
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel (100-200 mesh) | rsc.org |
| Mobile Phase | Ethyl Acetate / Hexane mixture | rsc.org |
| Elution Technique | Gradient or isocratic elution, depending on the separation requirements. | |
| Detection | Fractions are typically analyzed by TLC with UV visualization. | rsc.org |
Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of a chemical reaction. nih.govyoutube.com It is a quick, simple, and inexpensive method to determine the consumption of starting materials and the formation of products. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel). The plate is then placed in a sealed chamber with a solvent (mobile phase), which moves up the plate by capillary action.
By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the TLC plate, one can visually track the reaction's progress. youtube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. youtube.com The reaction is considered complete when the starting material spot is no longer visible. youtube.com Visualization is often achieved under UV light, or by using staining agents like iodine. rsc.org
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel coated plates | rsc.orgnih.gov |
| Mobile Phase | n-hexane and ethyl acetate (e.g., 6:4 ratio) | nih.gov |
| Application | Monitoring the disappearance of reactants and the appearance of the product. | nih.govyoutube.com |
| Visualization | UV illumination or iodine staining. | rsc.org |
Recrystallization for Compound Purification
Recrystallization is a purification technique used to remove impurities from organic solids. The principle is based on the differential solubility of the desired compound and the impurities in a suitable solvent. The crude compound is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solubility decreases, leading to the formation of crystals of the pure compound, while the impurities remain dissolved in the solvent.
For compounds like this compound, ethanol (B145695) is a commonly used solvent for recrystallization. nih.govresearchgate.net The process involves dissolving the crude solid in a minimum amount of hot ethanol and then allowing the solution to cool slowly. researchgate.net The resulting pure crystals are then collected by filtration. This method is effective for removing small amounts of impurities after initial purification by column chromatography.
| Parameter | Description | Source |
|---|---|---|
| Solvent | Ethanol | nih.govresearchgate.net |
| Procedure | The crude product is dissolved in hot solvent, followed by slow cooling to induce crystallization. The pure crystals are then isolated by filtration. | researchgate.net |
| Outcome | Yields a highly purified crystalline solid product. | nih.gov |
General Quality Control in Chemical Synthesis
After purification, comprehensive quality control is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a suite of spectroscopic and analytical techniques. The structure of the compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and sometimes Fourier-Transform Infrared (FTIR) spectroscopy. rsc.orgnih.gov These methods provide detailed information about the molecular structure and the presence of specific functional groups.
Purity is often assessed using High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main compound and any residual impurities with high resolution. chemicalbook.com Elemental analysis may also be performed to determine the elemental composition (carbon, hydrogen, nitrogen) of the compound, which should match the calculated theoretical values for the molecular formula C₁₆H₁₂N₂O₂. rsc.org
Future Research Perspectives and Emerging Directions
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of N-aryl amides, the class to which N-Acetyl-4-cyano-N-phenylbenzamide belongs, is a cornerstone of organic chemistry. However, traditional methods often rely on harsh reagents and produce significant waste. Future research should prioritize the development of more efficient and sustainable routes to this specific compound.
Several promising strategies for the synthesis of N-aryl amides could be adapted and optimized for this compound. One such approach involves an iron-mediated synthesis from nitroarenes and acyl chlorides in water, which offers a milder and more environmentally friendly alternative to conventional methods. rsc.orgrsc.org Another innovative direction is the "umpolung" amide synthesis, which reverses the typical reactivity of the amine and acyl components and has shown success in preparing sterically hindered and chiral N-aryl amides. acs.org Furthermore, synthetic routes starting from readily available benzonitriles, mediated by hypervalent iodine reagents, present an efficient pathway to N-arylamides. rsc.org Metal-free protocols, such as the one-pot conversion of nitroarenes to N-aryl amides using trichlorosilane, also represent a significant step forward in reducing reliance on heavy metal catalysts. researchgate.net
The exploration of these diverse synthetic methodologies could lead to a more streamlined and scalable production of this compound, paving the way for its broader investigation and application. A comparative analysis of these potential pathways is presented in Table 1.
| Synthetic Pathway | Key Reagents/Catalysts | Potential Advantages | Reference |
|---|---|---|---|
| Fe-mediated Synthesis | Fe dust, Acyl Chlorides, Nitroarenes | Mild conditions, Use of water as a green solvent, Inexpensive reductant | rsc.orgrsc.org |
| Umpolung Amide Synthesis | α-fluoronitroalkanes, N-aryl hydroxylamines, Brønsted base | Access to challenging amides, High enantiopurity | acs.org |
| From Benzonitriles | Amidines, Hypervalent iodine reagents (PhINTs) | Efficient, Good yields, Starts from common precursors | rsc.org |
| Metal-Free One-Pot Synthesis | Nitroarenes, Trichlorosilane, Anhydrides | Avoids heavy metal catalysts, Experimentally simple | researchgate.net |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide critical insights into its structure-reactivity relationships. Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.orgnih.gov This information is crucial for predicting its reactivity, stability, and potential as an electronic material.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be conducted to correlate the structural features of this compound and its analogues with their potential biological or material properties. rsc.orgnih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models, which can help in designing new derivatives with enhanced activities. rsc.orgucl.ac.uk Molecular docking simulations could also be performed to investigate the binding of this compound to potential biological targets, providing a basis for its exploration in medicinal chemistry. rsc.orgnih.gov
The application of these computational methods would not only accelerate the discovery of this compound's potential applications but also provide a deeper understanding of the fundamental principles governing its behavior. Table 2 outlines potential computational approaches and their expected outcomes.
| Computational Method | Focus of Study | Potential Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and properties | HOMO-LUMO gap, charge distribution, reactivity indicators | acs.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Predictive models for biological or material properties | rsc.orgnih.gov |
| Comparative Molecular Field Analysis (CoMFA)/Comparative Molecular Similarity Indices Analysis (CoMSIA) | 3D-QSAR modeling | Identification of key structural features for activity | rsc.orgucl.ac.uk |
| Molecular Docking | Interaction with biological targets | Binding modes and affinities, guiding drug design | rsc.orgnih.gov |
Investigation of New Materials Applications
The unique combination of functional groups in this compound suggests its potential for use in the development of novel materials. The presence of the cyano (-CN) group is particularly noteworthy, as it is a strong electron-withdrawing group known to influence the electronic properties of organic molecules. The incorporation of cyano-substituted aromatic blocks into polymers is a recognized strategy for creating n-type semiconductors, which are essential components in organic field-effect transistors (OFETs) and other electronic devices. acs.org Research has shown that cyano-substitution can effectively lower the LUMO energy levels of conjugated polymers, facilitating electron injection and transport. acs.orgresearchgate.net
Future research could, therefore, focus on synthesizing polymers incorporating the this compound moiety as a monomer. The resulting polymers could be investigated for their thermal stability, processability, and electronic properties. The N-acetyl and N-phenyl groups could also influence the polymer's solubility and morphology, which are critical factors for device performance.
Beyond electronics, the benzamide (B126) backbone is found in a variety of functional materials, including high-performance fibers and specialty polymers. The specific substitutions on this compound could impart unique properties such as enhanced thermal resistance or specific intermolecular interactions, making it a candidate for advanced composites or functional coatings.
Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the synthesis of this compound should be strongly oriented towards these principles.
A key area of focus is the use of environmentally benign solvents, with water being the ideal choice. rsc.orgresearchgate.net The development of catalytic systems that are effective in aqueous media would be a significant advancement. Another important aspect is the replacement of stoichiometric reagents with catalytic alternatives. sigmaaldrich.com For amide bond formation, this includes the use of boronic acid catalysts or metal catalysts that can operate under mild conditions with high turnover numbers.
Biocatalysis represents a particularly promising green approach to amide synthesis. rsc.org Enzymes, such as lipases or engineered amide synthetases, can catalyze amide bond formation with high selectivity and under mild, aqueous conditions. nih.govnih.gov The use of biocatalysts could offer a highly sustainable route to this compound, avoiding the use of toxic reagents and minimizing waste generation. Investigating the compatibility of the necessary starting materials with various enzymatic systems would be a crucial first step in this direction. Furthermore, solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent the ultimate goal in green synthesis and should be explored for this compound. google.com
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-Acetyl-4-cyano-N-phenylbenzamide, and how can reaction conditions be optimized in laboratory settings?
- Methodological Answer : A two-step approach is typically employed: (1) condensation of 4-cyanobenzoic acid with aniline derivatives, followed by (2) acetylation of the intermediate. Optimization involves solvent selection (e.g., DMF for solubility), temperature control (60–80°C for amidation), and catalyst screening (e.g., HATU for efficient coupling). Design of Experiments (DoE) can systematically evaluate variables like stoichiometry and reaction time. Purification via column chromatography or recrystallization ensures high yield (70–85%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin—cyano groups may release toxic HCN under extreme conditions. Waste disposal follows EPA guidelines for nitriles (neutralization with NaHCO₃ before disposal) .
Advanced Research Questions
Q. How do substituents like the cyano and acetyl groups influence the physicochemical properties of this compound?
- Methodological Answer : The cyano group enhances electrophilicity and metabolic stability (logP increases by ~0.5 units), while the acetyl group modulates hydrogen-bonding capacity. Computational tools (e.g., COSMO-RS) predict solubility in polar aprotic solvents (e.g., DMSO). Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with bioavailability .
Q. What crystallographic insights explain the conformational stability of this compound, and how does this impact biological activity?
- Methodological Answer : X-ray diffraction reveals a dihedral angle of 85–95° between the benzamide and phenyl rings, stabilizing the molecule via intramolecular H-bonding (N-H···O=C). This conformation optimizes interactions with target proteins (e.g., kinase binding pockets). Deviations >10° reduce activity, as shown in comparative studies of benzamide derivatives .
Q. How can contradictions in reported biological activities of benzamide derivatives be resolved through structural and computational analysis?
- Methodological Answer : Discrepancies often arise from conformational flexibility or assay conditions. Molecular dynamics simulations (e.g., AMBER force field) identify active conformers, while Free Energy Perturbation (FEP) calculations quantify binding affinities. For example, inactive analogs show obstructed H-bonding due to steric hindrance from substituents .
Q. What advanced methodologies are used to study the metabolic stability of this compound in pharmacokinetic research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
